![molecular formula C21H27N3O2 B13366780 1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol is a complex organic compound that features a carbazole moiety linked to a piperazine ring through a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of diphenylamine derivatives.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Linking the Propanol Chain: The final step involves the attachment of the propanol chain, which can be achieved through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9H-carbazol-9-yl)ethanol: This compound features a similar carbazole moiety but lacks the piperazine ring and propanol chain.
9-(2-Hydroxyethyl)-9H-carbazole: Similar to the above compound, it contains the carbazole moiety with a hydroxyethyl group.
Uniqueness
1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol is unique due to the presence of both the piperazine ring and the propanol chain, which may confer distinct chemical and biological properties compared to simpler carbazole derivatives.
Eigenschaften
Molekularformel |
C21H27N3O2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
1-carbazol-9-yl-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C21H27N3O2/c25-14-13-22-9-11-23(12-10-22)15-17(26)16-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-8,17,25-26H,9-16H2 |
InChI-Schlüssel |
VYSXTCNFACKYTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



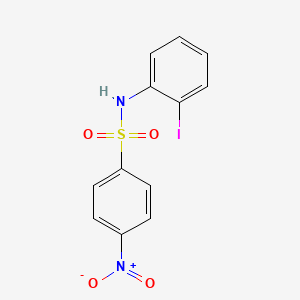
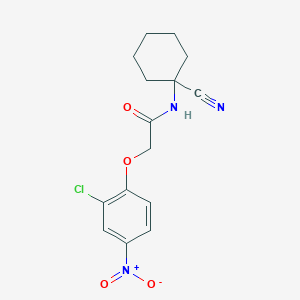
![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
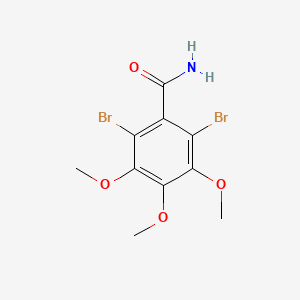
![3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)

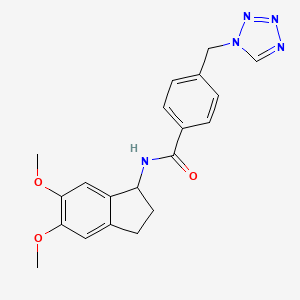
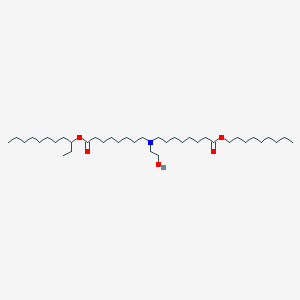
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)

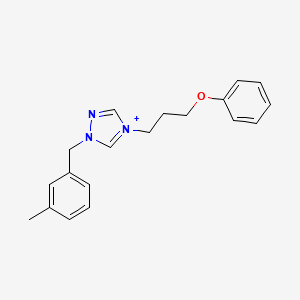
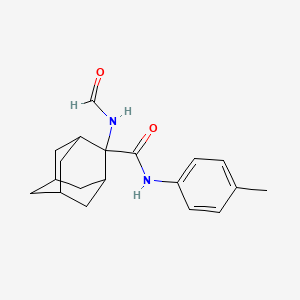
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
